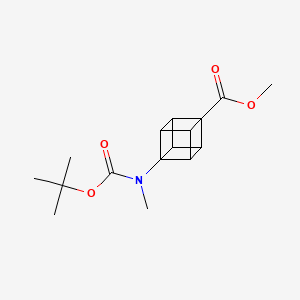
(1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,2R,3R,4s,5s,6S,7S,8r)-Methyl-4-((tert-Butoxycarbonyl)(methyl)amino)cuban-1-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Cubanstruktur. Das Cuban-Gerüst ist eine hochgespannte, kubische Anordnung von acht Kohlenstoffatomen, die der Verbindung besondere chemische Eigenschaften verleiht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1r,2R,3R,4s,5s,6S,7S,8r)-Methyl-4-((tert-Butoxycarbonyl)(methyl)amino)cuban-1-carboxylat umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Zu den wichtigsten Schritten gehören die Bildung des Cuban-Kerns, gefolgt von der Funktionalisierung zur Einführung der tert-Butoxycarbonyl (Boc)-Schutzgruppe und der Methylaminogruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung starker Basen wie Natriumhydrid und verschiedener organischer Lösungsmittel, einschließlich Tetrahydrofuran (THF) und Dichlormethan (DCM).
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren für bestimmte Schritte sowie die Entwicklung effizienterer Katalysatoren und Reagenzien umfassen. Die Skalierbarkeit der Synthese wäre auch ein entscheidender Faktor in der industriellen Produktion.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1r,2R,3R,4s,5s,6S,7S,8r)-Methyl-4-((tert-Butoxycarbonyl)(methyl)amino)cuban-1-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Der Cuban-Kern kann unter bestimmten Bedingungen oxidiert werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die an den Cuban-Kern gebundenen funktionellen Gruppen zu modifizieren.
Substitution: Nukleophile Substitutionsreaktionen können verwendet werden, um die Boc-Schutzgruppe durch andere funktionelle Gruppen zu ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine und Alkohole. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation des Cuban-Kerns zu Cubanderivaten mit Hydroxyl- oder Carbonylgruppen führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Cubanverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (1r,2R,3R,4s,5s,6S,7S,8r)-Methyl-4-((tert-Butoxycarbonyl)(methyl)amino)cuban-1-carboxylat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer organischer Verbindungen.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Cuban-haltigen Molekülen auf biologische Systeme zu untersuchen. Seine strukturelle Starrheit und seine einzigartigen elektronischen Eigenschaften machen es zu einem interessanten Kandidaten für die Wirkstoffentwicklung.
Medizin
In der Medizin hat (1r,2R,3R,4s,5s,6S,7S,8r)-Methyl-4-((tert-Butoxycarbonyl)(methyl)amino)cuban-1-carboxylat potenzielle Anwendungen als Pharmakophor bei der Entwicklung neuer Therapeutika. Seine Fähigkeit, mit biologischen Zielstrukturen spezifisch zu interagieren, könnte zur Entwicklung neuartiger Medikamente mit verbesserter Wirksamkeit und Selektivität führen.
Industrie
In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden. Sein Cuban-Kern bietet ein starres Gerüst, das die mechanische und thermische Stabilität von Materialien verbessern kann.
Wirkmechanismus
Der Wirkmechanismus von (1r,2R,3R,4s,5s,6S,7S,8r)-Methyl-4-((tert-Butoxycarbonyl)(methyl)amino)cuban-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die einzigartigen elektronischen Eigenschaften des Cuban-Kerns ermöglichen es ihm, mit hoher Affinität an diese Zielstrukturen zu binden, wodurch deren Aktivität moduliert wird und die gewünschten biologischen Effekte erzielt werden. Die an diesen Interaktionen beteiligten Wege können je nach spezifischer Anwendung und Zielstruktur variieren.
Wirkmechanismus
The mechanism of action of (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cubane core’s unique electronic properties allow it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu (1r,2R,3R,4s,5s,6S,7S,8r)-Methyl-4-((tert-Butoxycarbonyl)(methyl)amino)cuban-1-carboxylat gehören andere Cubanderivate wie Cuban-1,4-dicarbonsäure und Cuban-1,4-diamin. Diese Verbindungen teilen sich die Cuban-Kernstruktur, unterscheiden sich jedoch in den am Kern gebundenen funktionellen Gruppen.
Einzigartigkeit
Die Einzigartigkeit von (1r,2R,3R,4s,5s,6S,7S,8r)-Methyl-4-((tert-Butoxycarbonyl)(methyl)amino)cuban-1-carboxylat liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie.
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cubane-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-14(2,3)21-13(19)17(4)16-9-6-10(16)8-11(16)7(9)15(6,8)12(18)20-5/h6-11H,1-5H3 |
InChI-Schlüssel |
LBDHUGYIYQZVEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C12C3C4C1C5C2C3C45C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


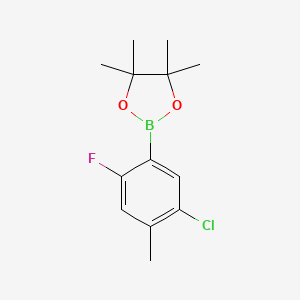
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B11766210.png)
![(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B11766214.png)


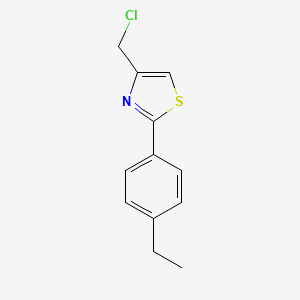
![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
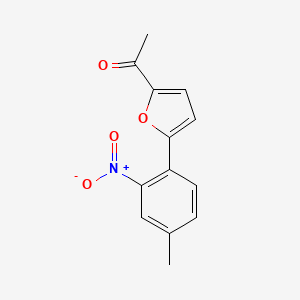
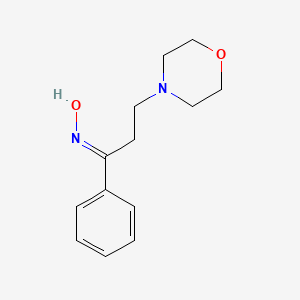
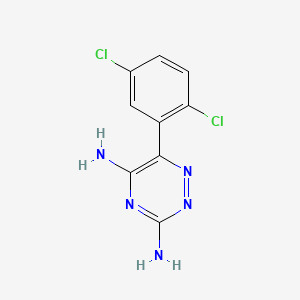



![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
